molecular formula C10H20O B108277 2-Methyl-6-methyleneoctan-2-ol CAS No. 18479-59-9

2-Methyl-6-methyleneoctan-2-ol

Cat. No.: B108277
CAS No.: 18479-59-9
M. Wt: 156.26 g/mol
InChI Key: VOATZOQREKBJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-methyleneoctan-2-ol, more commonly known as Dihydromyrcenol, is a fragrance ingredient used in scientific research and development. It is characterized as a colorless, viscous liquid with a fresh, lime-like odor of considerable tenacity . This compound finds application in the formulation of fragrance compounds for decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries, as well as in non-cosmetic products such as household cleaners and detergents . Its global volume of use is estimated to be in the region of 100-1000 metric tons per year . Researchers value this material for its stable, fresh citrus note that provides 'lift' and brightness to compositions . Toxicological studies indicate an acute oral LD50 of 3.6 g/kg in rats, and it has been evaluated for skin sensitization potential in human repeat insult patch tests . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-methylideneoctan-2-ol
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InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h11H,2,5-8H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VOATZOQREKBJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
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DSSTOX Substance ID

DTXSID40171662
Record name 2-Methyl-6-methyleneoctan-2-ol
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Molecular Weight

156.26 g/mol
Source PubChem
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CAS No.

18479-59-9, 53219-21-9
Record name 2-Methyl-6-methylene-2-octanol
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Record name 2-Methyl-6-methylene-2-octanol
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Record name 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv.
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Record name 2-Methyl-6-methyleneoctan-2-ol
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Record name 2-methyl-6-methyleneoctan-2-ol
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Record name 2-methyl-6-methyleneoct-7-en-2-ol, dihydro derivative
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Record name 2-METHYL-6-METHYLENE-2-OCTANOL
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Ecological Occurrence and Natural Production of 2 Methyl 6 Methyleneoctan 2 Ol

Identification within Plant Volatile Emissions

The detection of 2-methyl-6-methyleneoctan-2-ol has been documented in specific botanical sources, often with expression levels that vary between different cultivars of the same species. This highlights the genetic basis for the production of this particular volatile compound.

Lycopersicon esculentum L. cultivars (Tomato)

Research into the volatile metabolomic expression of different tomato cultivars has led to the identification of this compound as a newly reported compound in tomato's volatile composition. A study analyzing the headspace of five distinct tomato cultivars—Plum, Campari, Grape, Cherry, and Regional—under similar cultivation conditions, successfully identified 77 volatile metabolites. Among these, this compound was one of five compounds that had not been previously reported in tomatoes. The study utilized headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-qMS) to analyze the volatile profiles. The data revealed a clear discrimination between the different cultivars based on their volatile emissions, indicating that the production and release of this compound are cultivar-dependent. This finding suggests that the biosynthetic pathways leading to this compound are variably expressed across different genetic lines of tomato.

Curcuma amada (Mango Ginger)

The rhizome of Curcuma amada, commonly known as mango ginger, is recognized for its characteristic aroma, which is a blend of raw mango and turmeric scents. Analysis of the volatile aroma components of the fresh rhizomes of Curcuma amada has identified a complex mixture of compounds. Among the numerous constituents, 2-methyl-6-methyleneocta-1,7-dien-3-one, a related compound, was identified. While not identical, this highlights the presence of similar structural motifs within the volatile profile of this plant. Further detailed analyses of the essential oil from the rhizomes of Curcuma amada have revealed a wide array of monoterpenes and sesquiterpenes, although this compound itself is not always reported as a major constituent. The variation in reported compounds across different studies can be attributed to differences in geographical origin, cultivation practices, and extraction methods.

Vitis vinifera L. cv. "Fernão-Pires"

Despite extensive research on the volatile composition of various grape cultivars, including the Portuguese variety 'Fernão-Pires', there is currently no specific scientific literature that reports the presence of this compound in its volatile emissions. Studies on 'Fernão-Pires' have identified a range of other terpenoids, C13 norisoprenoids, and alcohols that contribute to its aromatic profile, but this specific compound has not been listed among them.

The following table summarizes the identified volatile compounds in the specified botanical sources, highlighting the presence or absence of this compound.

Botanical SourceKey Volatile Compounds IdentifiedThis compound Presence
Lycopersicon esculentum L. cultivars2,2,6-trimethylcyclohexanone, (Z)-methyl-3-hexenoate, 3-octanonePresent
Curcuma amadaMyrcene (B1677589), β-pinene, (E)-β-ocimene, perilleneNot explicitly reported, but related compounds are present.
Vitis vinifera L. cv. "Fernão-Pires"Linalool (B1675412), α-terpineol, geraniol (B1671447)Not Reported

While the presence of this compound has been confirmed in tomato cultivars, the specific ecological roles of this compound remain an area for further investigation. However, based on the known functions of terpenes and other volatile organic compounds in plants, several potential ecological contexts can be inferred. nih.govoup.com

Plant volatiles, including monoterpenoids like this compound, are crucial for a plant's interaction with its environment. nih.gov They can act as defense mechanisms against herbivores and pathogens. modares.ac.ir For instance, many terpenes exhibit insecticidal or repellent properties. modares.ac.ir In tomatoes, a significant portion of their terpene content is produced in glandular trichomes on leaves, stems, and young fruits, where they are believed to function as defense compounds. nih.gov

Furthermore, plant volatiles play a role in attracting pollinators and the natural enemies of herbivores, a phenomenon known as indirect defense. mdpi.com The emission of specific volatile blends can signal to parasitic wasps or predators that a plant is being attacked by their prey. nih.gov Given that the production of this compound is cultivar-dependent in tomatoes, it is plausible that its emission could be part of a specific "cry for help" signal that varies between different tomato varieties.

The release of volatile compounds is also influenced by abiotic factors such as temperature and light, as well as biotic stresses like insect herbivory or pathogen attack. oup.comnih.gov The induced emission of certain volatiles upon stress is a common plant defense strategy. nih.gov Future research could explore whether the emission of this compound in tomatoes is induced by specific environmental cues or attacks from particular pests or diseases.

Detection in Invertebrate Biological Matrices

The search for this compound extends beyond the plant kingdom, as compounds of plant origin are often sequestered or metabolized by insects and other invertebrates.

Currently, there is no scientific literature available that reports the detection of this compound in bee honey or other common invertebrate-derived products. The chemical composition of honey is highly variable and depends on the botanical sources of the nectar collected by bees. While honey can contain a wide array of volatile organic compounds, including terpenoids derived from nectar, the presence of this specific compound has not been documented in analyses of honey volatiles.

The role of this compound in inter-kingdom chemical signaling is not yet established. Plant volatiles are a primary mode of communication between plants and insects. nih.gov These chemical signals can mediate a range of interactions, from mutualistic (e.g., pollination) to antagonistic (e.g., herbivory). nih.gov Acyclic monoterpenoids, the class of compounds to which this compound belongs, are known to be involved in such interactions, acting as attractants, repellents, or pheromones for various insect species. modares.ac.irmdpi.com

Given its presence in the volatile emissions of tomato plants, it is conceivable that this compound could play a role in signaling to insects that interact with tomatoes, such as herbivores, pollinators, or their natural enemies. However, without specific studies on the behavioral responses of insects to this compound, its function as a semiochemical in inter-kingdom signaling remains speculative. Further research is needed to determine if this compound is perceived by insects and what, if any, behavioral or physiological responses it elicits.

Biosynthesis and Metabolic Pathways of 2 Methyl 6 Methyleneoctan 2 Ol

Elucidation of Biosynthetic Routes to 2-Methyl-6-methyleneoctan-2-ol (e.g., de novo from mevalonate (B85504) pathway)

The biosynthesis of all terpenoids, including this compound, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). dntb.gov.ua Plants synthesize these precursors through two primary pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov Monoterpenes are typically synthesized in the plastids via the MEP pathway. nih.gov

The initial steps of the MVA pathway begin with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonic acid, which, after a series of phosphorylation and decarboxylation reactions, yields IPP. wikipedia.org The MEP pathway, on the other hand, starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

IPP is then isomerized to DMAPP. The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP). wikipedia.orgfrontiersin.org From GPP, the biosynthesis of this compound likely proceeds through the action of specific terpene synthases and modifying enzymes.

A plausible biosynthetic route to this compound involves the enzymatic transformation of GPP. Terpene synthases (TPSs) can catalyze the conversion of GPP into a variety of linear and cyclic monoterpenes. frontiersin.org In the case of this compound, an acyclic monoterpenol, a specific monoterpene synthase would likely convert GPP into an acyclic alcohol intermediate, such as linalool (B1675412) or geraniol (B1671447). Subsequent enzymatic modifications, such as hydroxylation and rearrangement, would then lead to the final structure of this compound. The biosynthesis of the closely related acyclic monoterpenol linalool, for instance, is catalyzed by a single enzyme, linalool synthase, which converts GPP directly to linalool. wikipedia.org

Enzymatic Machinery Involved in this compound Formation

The formation of this compound from GPP requires the coordinated action of specific enzymes. While the precise enzymes have not been characterized for this compound, we can infer their nature based on known enzymes in terpenoid metabolism.

The key enzymes in the biosynthesis of this compound are likely to be a specialized monoterpene synthase and one or more modifying enzymes, such as a cytochrome P450 monooxygenase.

Monoterpene Synthases (TPSs): These enzymes are responsible for the initial conversion of GPP into the basic monoterpene skeleton. For acyclic monoterpenols, enzymes like linalool synthase or geraniol synthase catalyze the formation of linalool and geraniol, respectively, from GPP. wikipedia.orgresearchgate.net It is hypothesized that a yet-to-be-identified terpene synthase in plants like Curcuma amada could catalyze the formation of a precursor alcohol from GPP, which is then further modified.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the functionalization of the terpene backbone, often through hydroxylation reactions. nih.gov For example, geraniol 8-hydroxylase, a CYP enzyme, catalyzes the hydroxylation of geraniol. nih.govwikipedia.org A similar CYP enzyme could be responsible for the introduction of the hydroxyl group at the C2 position and the subsequent rearrangement to form the methylene (B1212753) group at C6 in the structure of this compound. The CYP76 family of enzymes is known to be involved in the oxidative metabolism of monoterpenols like geraniol and linalool. frontiersin.org

Table 1: Putative Key Enzymes in the Biosynthesis of this compound

Enzyme ClassPutative FunctionPrecursorProduct
Geranyl Pyrophosphate Synthase (GPPS)Formation of the C10 precursorIPP + DMAPPGeranyl Pyrophosphate (GPP)
Monoterpene Synthase (TPS)Formation of an acyclic monoterpenol intermediateGeranyl Pyrophosphate (GPP)Acyclic monoterpenol (e.g., a linalool or geraniol isomer)
Cytochrome P450 Monooxygenase (CYP)Hydroxylation and potential rearrangementAcyclic monoterpenol intermediateThis compound

Transcriptomic and proteomic studies of plants that produce this compound, such as Curcuma amada (mango ginger), can provide valuable insights into the genes and enzymes involved in its biosynthesis.

A comparative transcriptome analysis of Curcuma amada and Zingiber officinale (ginger) in response to bacterial wilt infection revealed the upregulation of several genes involved in terpenoid biosynthesis in the more resistant C. amada. nih.gov This suggests a robust terpenoid biosynthetic capacity in mango ginger, which is consistent with its diverse profile of volatile organic compounds, including this compound. nih.govresearchgate.net

While a specific proteomic analysis targeting the biosynthesis of this compound has not been reported, integrated metabolomic and proteomic analyses in other plants like mango have successfully linked the expression of specific enzymes to the formation of volatile compounds. nih.gov Similar approaches in C. amada could help to identify the specific synthases and modifying enzymes responsible for the production of this compound.

Table 2: Relevant Findings from Transcriptomic Studies of Curcuma amada

Study TypeOrganismKey Findings Relevant to Terpenoid BiosynthesisReference
Comparative Transcriptome AnalysisCurcuma amada and Zingiber officinaleUpregulation of genes in the terpenoid biosynthesis pathway in C. amada. nih.gov
Transcriptome AnalysisCurcuma longa and Curcuma aromaticaIdentification of genes involved in the biosynthesis of terpenoids and other secondary metabolites. researchgate.net

Identification and Characterization of Precursor Molecules and Metabolic Intermediates

The primary precursor for the C10 skeleton of this compound is geranyl pyrophosphate (GPP) . wikipedia.org The formation of the specific structure of this compound likely involves several metabolic intermediates.

Based on the known pathways for other acyclic monoterpenols, a plausible intermediate is an acyclic alcohol like linalool or geraniol . wikipedia.orgresearchgate.net For example, a linalool-like intermediate could undergo hydroxylation at the C2 position, followed by an enzymatic rearrangement to form the exocyclic methylene group at the C6 position.

Table 3: Precursor Molecules and Potential Metabolic Intermediates

CompoundRoleChemical Formula
Isopentenyl Pyrophosphate (IPP)C5 Building BlockC₅H₁₂O₇P₂
Dimethylallyl Pyrophosphate (DMAPP)C5 Building BlockC₅H₁₂O₇P₂
Geranyl Pyrophosphate (GPP)C10 PrecursorC₁₀H₂₀O₇P₂
Acyclic Monoterpenol (e.g., Linalool)Potential IntermediateC₁₀H₁₈O

The precise sequence of these intermediate steps and the enzymes that catalyze them remain a subject for future research. The characterization of terpene synthases and cytochrome P450 enzymes from Curcuma amada and other plants producing this compound will be critical to fully elucidate its biosynthetic pathway.

Chemo Ecological Functions and Behavioral Modulations Elicited by 2 Methyl 6 Methyleneoctan 2 Ol

Role as a Pheromone Component in Arthropod Chemical Communication

Contribution to Aggregation Pheromone Blends and Responses

There is no scientific evidence available to support the role of 2-Methyl-6-methyleneoctan-2-ol as a component of aggregation pheromone blends in any arthropod species. Research on bark beetles of the genus Ips has identified the primary components of their aggregation pheromones as ipsenol (B191551) and ipsdienol (B1210497). nih.gov These compounds, released by male beetles boring into host trees, are responsible for attracting both males and females to the site, leading to mass attacks that overcome the tree's defenses.

Influence on Other Pheromone-Mediated Behaviors (e.g., sex, alarm, trail)

No studies documenting the influence of this compound on sex, alarm, trail, or other pheromone-mediated behaviors in arthropods could be located.

Interspecific Semio-Chemical Interactions Involving this compound

Kairomonal Activities and Host Location Mechanisms

There is no specific research identifying this compound as a kairomone. Kairomones are semiochemicals that benefit the receiver, such as a predator or parasitoid, by helping it locate its prey or host. While the pheromones of bark beetles (ipsenol and ipsdienol) are known to act as kairomones for their predators, this function has not been documented for this compound.

Allomonal Properties and Defensive Strategies

No evidence exists in the scientific literature to suggest that this compound possesses allomonal (defensive) properties for any arthropod species.

Synomonal Effects in Mutualistic Relationships

There is no available information on any synomonal effects of this compound, where the chemical signal benefits both the emitter and the receiver in a mutualistic relationship.

Intraspecific Communication and Behavioral Ecology Beyond Pheromones

While much of the research on this compound has centered on its function as a pheromone, emerging studies are beginning to shed light on its more subtle and complex roles in the chemical communication and behavioral ecology of various species, extending beyond simple mate attraction. This compound, also known as dihydromyrcenol (B102105), participates in nuanced signaling systems, particularly in mammals, and is a key component of plant volatile blends that influence the behavior of herbivorous insects.

In a notable example of mammalian chemical communication, this compound has been identified as a crucial component of the anogenital scent secretions of female ruffed lemurs (Varecia variegata) during their breeding season. researchgate.netwlv.ac.uk A detailed chemical analysis of these secretions revealed a complex bouquet of 12 key compounds, with dihydromyrcenol being a significant constituent. researchgate.netwlv.ac.uk To investigate the behavioral effects of these compounds, a synthetic scent mixture was created and presented to zoo-housed lemurs. The introduction of this scent enrichment led to a marked increase in mating behaviors exhibited by the males. wlv.ac.uknih.gov This finding suggests that this compound, in concert with other volatile compounds, plays a vital role in signaling reproductive fitness and receptivity, thereby modulating complex social and sexual interactions within the species.

In the realm of insect behavioral ecology, this compound is recognized as a component of the volatile profiles of various plants, influencing the behavior of herbivorous insects in their search for food sources. For instance, the foliar volatiles of certain African nightshade species, which include this compound, have been found to attract the specialist herbivore Tetranychus evansi. nih.gov This attraction is not related to mating but is a critical aspect of the mite's foraging strategy, guiding it to suitable host plants.

Further research on the dark black chafer, Holotrichia parallela, has shown that this compound is one of several volatile compounds emitted by peanut seedlings that can elicit an electrophysiological response in the beetle's antennae. mdpi.comresearchgate.net However, when tested individually in field conditions, dihydromyrcenol did not prove to be an effective attractant for the beetles. mdpi.comresearchgate.net This indicates that its role in host plant recognition is likely as part of a complex blend of volatiles, where the presence and ratio of multiple compounds are necessary to trigger a behavioral response. This highlights the intricacy of chemical cue processing in insects and the importance of considering the entire volatile profile of a plant.

The following tables summarize the key research findings on the non-pheromonal chemo-ecological functions and behavioral modulations elicited by this compound.

Table 1: Role of this compound in Mammalian Intraspecific Communication

SpeciesSource of CompoundBehavioral EffectResearch Focus
Ruffed Lemur (Varecia variegata)Anogenital secretions of females during breeding seasonPart of a 12-compound blend that increases mating behaviors in malesNon-pheromonal chemical signaling of reproductive status

Table 2: Role of this compound in Insect Behavioral Ecology

Insect SpeciesPlant SourceBehavioral/Physiological EffectResearch Focus
Tetranychus evansiAfrican nightshadeAttraction to host plantHost plant selection by herbivores
Dark Black Chafer (Holotrichia parallela)Peanut seedlingsElicits antennal response but is not a standalone attractantComponent of a complex volatile blend for host recognition

Stereochemical Aspects and Chirality in 2 Methyl 6 Methyleneoctan 2 Ol Biology

Isolation and Characterization of Enantiomeric Forms of 2-Methyl-6-methyleneoctan-2-ol in Natural Sources

While this compound is a known synthetic fragrance ingredient, its occurrence in nature is less documented. The related compound, myrcenol (B1195821) (2-methyl-6-methylene-7-octen-2-ol), from which it can be derived by hydrogenation, has been identified in various essential oils. nist.gov The potential for natural sources to produce specific enantiomers of this compound is an area of interest, as biosynthetic pathways in plants often exhibit high stereoselectivity.

The characterization of enantiomeric forms requires specialized analytical techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC) using chiral stationary phases are the methods of choice for separating and quantifying the (R)- and (S)-enantiomers. The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparing their optical rotation with that of synthesized standards of known configuration.

Although comprehensive studies on the enantiomeric distribution of this compound in a wide range of natural sources are limited, the synthesis of its enantiomerically pure forms has been a subject of chemical research. For instance, the Sharpless epoxidation of an allylic alcohol precursor has been utilized to produce chiral epoxides, which can then be converted to the desired enantiomer of a related compound. researchgate.net Such synthetic routes are crucial for obtaining the pure enantiomers needed for bioactivity studies.

Table 1: Analytical Techniques for Chiral Separation and Characterization

TechniquePurpose
Chiral Gas Chromatography (GC)Separation and quantification of volatile enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)Separation and quantification of non-volatile enantiomers.
Optical RotationMeasurement of the rotation of plane-polarized light by a chiral compound.
X-ray CrystallographyDetermination of the absolute configuration of a crystalline solid.
Vibrational Circular Dichroism (VCD)Determination of the absolute configuration in solution.
Nuclear Magnetic Resonance (NMR) with Chiral Shift ReagentsDifferentiation of enantiomers in solution.

Stereoisomer-Specific Bioactivity and Differential Biological Responses

The principle of stereoisomer-specific bioactivity is well-established in pharmacology and toxicology. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant differences in their biological effects. While detailed studies on the specific bioactivities of the (R)- and (S)-enantiomers of this compound are not abundant in publicly available literature, the concept can be illustrated by related compounds.

For example, the pheromones ipsenol (B191551) and ipsdienol (B1210497), which share structural similarities with myrcenol, exhibit stereoisomer-specific activity in bark beetles. csic.es Different enantiomers can elicit different behavioral responses, highlighting the importance of chirality in chemical communication in insects. csic.es It is plausible that the enantiomers of this compound could also exhibit differential activities, whether in olfactory perception, insect attraction or repulsion, or other biological systems.

Research into the biological activities of chiral compounds often involves comparing the effects of the racemate (a 1:1 mixture of enantiomers) with those of the individual, pure enantiomers. Any observed differences in potency or efficacy between the racemate and the pure enantiomers can be indicative of stereospecific interactions.

Mechanistic Insights into Stereoselective Receptor Recognition

The molecular basis for the differential biological responses to enantiomers lies in the three-dimensional structure of their binding sites on biological receptors. These binding sites are themselves chiral, composed of amino acids in a specific spatial arrangement. The interaction between a small molecule and a receptor is often likened to a "lock and key" mechanism, where the stereochemistry of the molecule is critical for a precise fit.

For an olfactory receptor, the binding pocket would have a specific shape and arrangement of functional groups that can form non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with the odorant molecule. Due to their different spatial arrangements of atoms, the (R)- and (S)-enantiomers of this compound would present different surfaces for interaction with the receptor.

One enantiomer might fit snugly into the binding pocket, leading to a strong and specific signal transduction cascade that results in the perception of a particular scent. The other enantiomer, however, might bind less effectively or in a different orientation, resulting in a weaker signal, a different perceived scent, or no scent at all. Computational modeling and docking studies can provide valuable insights into these stereoselective interactions by simulating the binding of each enantiomer to a model of the receptor.

While specific receptor interaction models for this compound are not widely published, the principles of stereoselective recognition are fundamental to understanding its potential biological effects. Further research, including the synthesis of enantiomerically pure standards and their evaluation in various biological assays, is necessary to fully elucidate the role of chirality in the biological profile of this compound.

Advanced Analytical Methodologies for 2 Methyl 6 Methyleneoctan 2 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 2-Methyl-6-methyleneoctan-2-ol from complex mixtures and accurately measuring its concentration. Both gas and liquid chromatography offer distinct advantages depending on the research objectives.

Gas Chromatography (GC) Optimization and Application (e.g., GC-qMS)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds like this compound. chemrxiv.org The optimization of GC parameters is crucial for achieving high resolution and sensitivity. Key parameters that are typically optimized include the stationary phase, column dimensions, carrier gas flow rate, and temperature program. researchgate.netgcms.cz

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power for complex volatile samples, which can be crucial for distinguishing isomers or resolving co-eluting compounds. researchgate.netmdpi.com The selection of a suitable stationary phase is critical; for a terpene alcohol like this compound, a mid-polarity phase like a 5% phenyl-polydimethylsiloxane (e.g., TG-5MS) is often employed. gcms.cz Method optimization involves adjusting the temperature ramp and carrier gas flow to ensure sharp peaks and adequate separation from other matrix components. gcms.cz For instance, a faster temperature ramp can shorten analysis time, while a slower ramp can improve the resolution of closely eluting compounds. gcms.cz

Headspace solid-phase microextraction (HS-SPME) is a common sample introduction technique for GC-MS analysis of volatiles, allowing for the extraction and concentration of analytes from a sample matrix without solvent injection. science.govnih.gov This technique is particularly useful in metabolomics studies for creating a volatile profile of a sample. nih.gov

Table 1: Example of Optimized GC Parameters for Volatile Compound Analysis

Parameter Setting Purpose
Column TG-5MS, 30 m x 0.25 mm x 0.25 µm Provides good separation for semi-volatile compounds. gcms.cz
Inlet Temperature 250 °C Ensures rapid volatilization of the sample. gcms.cz
Carrier Gas Helium, constant flow at 1.2 mL/min Provides efficient transfer of analytes through the column. gcms.cz
Oven Program 60 °C (hold 1 min), then 10 °C/min to 240 °C Separates compounds based on boiling point and polarity. gcms.cz
Injection Mode Split (e.g., 80:1 ratio) Prevents column overload with concentrated samples. gcms.cz

| Detector | Mass Spectrometer (qMS or TOF-MS) | Allows for both quantification and identification of the analyte. mdpi.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches (e.g., RP-HPLC, UPLC)

While GC is well-suited for volatile analysis, HPLC provides a robust alternative, especially for samples that are not amenable to volatilization or for preparative scale isolation. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, by using columns with smaller particle sizes (e.g., sub-2 µm). sielc.comimtm.cz The principles of RP-HPLC for this compound are directly transferable to UHPLC systems, allowing for rapid and efficient separation. sielc.com These liquid chromatography methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Table 2: RP-HPLC Method for this compound Analysis

Parameter Condition Reference
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN) and water with formic acid sielc.com
Application Analytical separation, impurity isolation, preparative separation sielc.com

| UPLC Compatibility | Method is suitable for fast UPLC applications using smaller 3 µm particle columns. | sielc.com |

Mass Spectrometric Techniques for Structural Elucidation and Targeted Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details through fragmentation analysis.

GC-MS and GC-qMS for Volatile Metabolomics Profiling

In the field of metabolomics, GC coupled with mass spectrometry is a cornerstone for profiling volatile organic compounds (VOCs). chemrxiv.orgresearchgate.net The technique allows for the identification and relative quantification of numerous volatile metabolites within a single analytical run. nih.gov For this compound, which is a known natural volatile compound, GC-MS can be used to detect its presence in complex biological or environmental samples, such as in plant headspace or insect frass. researchgate.netevitachem.com A quadrupole mass spectrometer (qMS) is frequently used as a detector due to its robustness and cost-effectiveness, providing characteristic mass spectra that can be compared against spectral libraries like the NIST database for compound identification. nist.govnist.gov

UHPLC-MS/MS for Comprehensive Metabolite Identification

For a more comprehensive analysis, particularly of non-volatile metabolites or for enhanced sensitivity and specificity, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. imtm.cznih.gov This approach is used for both targeted and untargeted metabolomics studies. nih.govresearchgate.net While this compound itself is volatile, its potential non-volatile metabolites or conjugates formed in biological systems can be analyzed using this technique. mdpi.com The initial UHPLC separation is followed by detection with a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a QTOF. semanticscholar.orgmdpi.com The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument allows for highly selective and sensitive quantification of target analytes. mdpi.com

Advanced Mass Spectrometry (e.g., High-Resolution MS, Tandem MS)

Advanced mass spectrometry techniques provide unambiguous structural confirmation. High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically <5 ppm error). semanticscholar.orgharvard.edu This allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in identifying unknown compounds.

Tandem MS (MS/MS) involves the isolation of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. mdpi.com This provides a fragmentation fingerprint that is unique to the compound's structure. For this compound, MS/MS can help to confirm the positions of the methyl group, the methylene (B1212753) group, and the hydroxyl group by analyzing the fragmentation pattern. This level of structural detail is crucial for distinguishing it from its isomers. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Phosphoric Acid

Sample Preparation and Extraction Protocols (e.g., Headspace Solid Phase Microextraction (HS-SPME))

The analysis of volatile organic compounds (VOCs) like this compound from complex samples, such as those of plant origin, necessitates meticulous sample preparation to isolate and concentrate the analytes prior to instrumental analysis. Headspace Solid Phase Microextraction (HS-SPME) is a predominant technique employed for this purpose, valued for its solvent-free nature, simplicity, and high sensitivity. mdpi.comfrontiersin.orgresearchgate.net

HS-SPME operates by exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample in a sealed vial. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The selection of the SPME fiber is critical for the efficient extraction of target analytes. A common choice for broad-spectrum analysis of volatiles, including alcohols and terpenes, is a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber. nih.gov The optimization of extraction parameters is paramount to ensure reproducibility and achieve maximum sensitivity. These parameters include extraction time, temperature, and sample amount. mdpi.com For instance, in the analysis of floral volatiles, optimal conditions might involve an incubation temperature of 45°C for 20 minutes of equilibration and 40 minutes of adsorption. frontiersin.org In other studies, such as the analysis of volatiles in table olive fermentations, a 5 mL brine sample is equilibrated for 15 minutes at 40°C, followed by a 30-minute extraction period. nih.gov

Table 1: Examples of HS-SPME Parameters in Volatile Compound Analysis

Parameter Study on Table Olives nih.gov Study on Truffles frontiersin.org Study on Floral Volatiles frontiersin.org
Fiber Type DVB/CAR/PDMS, 50/30 µm CAR/PDMS, 85 µm Not specified
Sample Amount 5 mL brine 100 mg truffle 125 mg flower
Equilibration Time 15 min Not specified 20 min
Equilibration Temp. 40°C 50°C 45°C
Extraction Time 30 min 45 min 40 min
Extraction Temp. 40°C 50°C 45°C

Chemometric and Multivariate Statistical Analysis of Metabolomic Data

The vast and complex datasets generated from the GC-MS analysis of volatile metabolites require advanced statistical tools for interpretation. Chemometrics and multivariate statistical analysis are essential for processing, visualizing, and extracting meaningful biological information from this metabolomic data. nih.govmdpi.com These methods allow researchers to identify patterns, classify samples, and pinpoint specific compounds that differentiate between groups. mdpi.comwiley.com

In the context of research involving this compound, these statistical approaches have been instrumental. A key study evaluating volatile metabolites in five different tomato cultivars utilized chemometrics to analyze the GC-MS data. nih.gov The dataset, which included this compound, was first subjected to Principal Component Analysis (PCA). nih.gov PCA is an unsupervised classification method used to reduce the dimensionality of the data and visualize trends and clustering among samples. researchgate.netresearchgate.net

Following PCA, Linear Discriminant Analysis (LDA) was employed. LDA is a supervised classification method that aims to find the linear combination of features that best separates two or more classes of objects. In the tomato study, LDA was used to identify the set of volatile metabolites that could effectively differentiate between the cultivars. The results demonstrated a perfect discrimination, with a 100% success rate in classification. nih.gov This indicates that the volatile profile, including compounds like this compound, can serve as a chemical fingerprint for cultivar identification.

Other multivariate statistical techniques commonly applied in metabolomics include Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), which is effective for separating groups and identifying marker compounds, and hierarchical clustering analysis, which groups compounds based on their expression levels across different samples. researchgate.netresearchgate.netresearchgate.net These statistical tools are indispensable for navigating the complexity of metabolomic data and for elucidating the role of individual compounds like this compound in defining the characteristics of a biological system.

Table 2: Application of Multivariate Statistical Analysis in Metabolomic Studies

Statistical Method Purpose Application Example Reference
Principal Component Analysis (PCA) Unsupervised data visualization, trend and cluster identification. Initial visualization of volatile data from different tomato cultivars. nih.govresearchgate.net
Linear Discriminant Analysis (LDA) Supervised classification, identification of discriminant variables. Detected the set of volatile metabolites able to differentiate between tomato cultivars. nih.gov
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) Supervised classification, biomarker identification. Showed a clear separation between cancer patients and healthy controls based on urinary VOCs. researchgate.netresearchgate.net
Hierarchical Clustering Analysis (HCA) Visualization of compound relationships and sample grouping. Grouped 42 volatile compounds from Hedychium flowers into four distinct clusters. nih.gov

Chemical Synthesis and Structural Modifications of 2 Methyl 6 Methyleneoctan 2 Ol and Its Analogs

Laboratory Synthesis Strategies for 2-Methyl-6-methyleneoctan-2-ol

The laboratory synthesis of this compound (myrcenol) can be achieved through various methods, often starting from the readily available monoterpene myrcene (B1677589).

One common approach involves the selective hydration of the isolated double bond in myrcene. To achieve this, the conjugated diene system of myrcene is often protected first. For instance, myrcene can react with sulfur dioxide to form a cyclic sulfone, protecting the diene through a Diels-Alder reaction. The isolated double bond is then hydrated, followed by heating to regenerate the diene system via a retro-Diels-Alder reaction, yielding myrcenol (B1195821). google.com

Another strategy involves the hydrochlorination of myrcene, which leads to a mixture of chlorides including geranyl chloride and neryl chloride. These chlorides can be converted to quaternary ammonium (B1175870) salts, which are then hydrated and subsequently pyrolyzed to produce a mixture of terpene alcohols, including myrcenol. acs.org

Grignard reactions offer a versatile route to tertiary alcohols like myrcenol. The synthesis can be performed by reacting a suitable ketone with a Grignard reagent. For example, the reaction of a ketone with an appropriate organomagnesium halide can construct the carbon skeleton and introduce the hydroxyl group in a single step. tandfonline.comdiva-portal.org Continuous flow reactors have been shown to improve the yield and reproducibility of Grignard reactions for the synthesis of terpene alcohols, offering a scalable and efficient alternative to traditional batch processes. nih.govresearchgate.net

Palladium-catalyzed reactions have also been employed for the synthesis of myrcenol. A notable method is the deamination of 7-hydroxygeranyl dialkylamine or 7-hydroxyneryl dialkylamine using a palladium-phosphine-cation complex catalyst, which can produce myrcenol in a high yield. acs.org

Synthesis MethodStarting Material(s)Key Reagents/CatalystsOutcome
Diene Protection/Hydration MyrceneSulfur dioxide, waterMyrcenol
Hydrochlorination Route MyrceneHCl, followed by quaternization, hydration, and pyrolysisMixture including myrcenol
Grignard Reaction Ketone and Grignard reagentMagnesium, organohalideThis compound
Palladium-Catalyzed Deamination 7-Hydroxygeranyl dialkylaminePalladium-phosphine-cation complexMyrcenol

Asymmetric Synthesis and Enantioselective Preparation of Chiral Analogs (e.g., related ipsenols)

The synthesis of specific enantiomers of chiral analogs of this compound, such as ipsenol (B191551) (2-methyl-6-methylene-7-octen-4-ol) and ipsdienol (B1210497) (2-methyl-6-methylene-2,7-octadien-4-ol), is crucial as the biological activity of these bark beetle pheromones is often stereospecific. researchgate.netslu.se

A variety of asymmetric synthesis strategies have been developed to obtain these chiral alcohols with high enantiomeric purity. Organoborane chemistry has proven to be a powerful tool. For instance, the use of chiral allenylboronic esters derived from tartrate esters can facilitate the enantioselective synthesis of (-)-ipsenol. acs.orgtandfonline.com Similarly, B-isoprenyldiisopinocampheylborane, prepared from α-pinene, can be used for the asymmetric isoprenylation of aldehydes to produce both enantiomers of ipsenol and ipsdienol in high enantiomeric excess. google.com

Proline-catalyzed direct asymmetric aldol (B89426) reactions represent another effective method for the synthesis of chiral pheromones. This organocatalytic approach has been successfully applied to the asymmetric synthesis of (S)-ipsenol. researchgate.netacs.org

Other enantioselective methods include the use of tartrate esters of (2-bromoallyl)boronic acid in the key step of the synthesis of both (S)-(-)-ipsenol and (S)-(+)-ipsdienol and their respective enantiomers. tandfonline.com Resolution of racemic mixtures through the formation of diastereomeric derivatives is another classic approach. For example, racemic ipsdienol can be resolved by forming diastereomeric esters with a chiral acid, followed by separation and hydrolysis to yield the optically active pheromone. researchgate.net

Chiral AnalogAsymmetric MethodChiral Reagent/CatalystEnantiomeric Purity
(-)-Ipsenol Allenylboronic ester reactionChiral allenylboronic estersHigh
(S)-Ipsenol Proline-catalyzed aldol reactionL-ProlineHigh
Ipsenol/Ipsdienol (both enantiomers) Asymmetric isoprenylationB-Isoprenyldiisopinocampheylborane≥96% ee
Ipsenol/Ipsdienol (both enantiomers) (2-Bromoallyl)borane reactionTartrate esters of (2-bromoallyl)boronic acidHigh
(R)- and (S)-Ipsdienol Resolution of diastereomeric salts(R)- and (S)-1-phenylethanamine>98%

Derivatization and Chemical Modification for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For pheromones like myrcenol and its analogs, SAR studies can help identify the key structural features necessary for receptor binding and eliciting a behavioral response in insects. oncodesign-services.com These studies typically involve the synthesis of a series of analogs with systematic modifications to the parent structure and subsequent evaluation of their biological activity.

The functional groups of this compound, namely the hydroxyl group and the double bonds, are primary targets for derivatization. evitachem.com Common chemical modifications include:

Esterification: The tertiary alcohol can be reacted with various carboxylic acids or their derivatives to form esters. This allows for the exploration of the steric and electronic requirements of the substituent at the hydroxyl position.

Oxidation: While tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds, the double bonds can be oxidized under specific conditions to form epoxides or diols. These modifications alter the shape and polarity of the molecule.

A key aspect of SAR studies for pheromones is the precise control of stereochemistry, as the biological activity is often highly dependent on the configuration of chiral centers. diva-portal.org Therefore, the synthesis of enantiomerically pure or enriched analogs is a critical component of these investigations.

While extensive SAR studies specifically on this compound are not widely published, the principles of medicinal chemistry and SAR analysis are applicable. oncodesign-services.com By systematically modifying the structure and observing the resulting changes in biological activity, researchers can build a model of the pheromone-receptor interaction, which can be invaluable for the design of more potent and selective pest management agents.

Environmental Fate and Biotransformation of 2 Methyl 6 Methyleneoctan 2 Ol in Ecosystems

Degradation Pathways and Half-Life Determination in Various Environmental Compartments

Abiotic Degradation: In the atmosphere, terpenoid compounds are known to be susceptible to degradation by atmospheric oxidants, primarily hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). The presence of double bonds and a hydroxyl group in the structure of 2-methyl-6-methyleneoctan-2-ol suggests it would be reactive towards these oxidants. For instance, the reaction with hydroxyl radicals is often the primary removal process for volatile organic compounds (VOCs) like terpenoids during the day. This reaction would likely lead to the formation of smaller, more oxidized compounds.

In aquatic environments, abiotic degradation through hydrolysis is expected to be slow for this compound, as it lacks functional groups that are readily hydrolyzable. Photodegradation, the breakdown of compounds by light, could be a potential degradation pathway in sunlit surface waters, although specific data for this compound is absent.

Biotic Degradation: In soil and water, biodegradation by microorganisms is expected to be the principal degradation pathway. The rate of biodegradation will depend on various factors including the microbial population present, temperature, pH, and nutrient availability.

Due to the lack of specific data for this compound, a data table for its half-life cannot be provided. However, a general overview of the expected persistence of similar terpenoid alcohols is presented below.

Table 1: Expected Persistence of Terpenoid Alcohols in Different Environmental Compartments

Environmental Compartment Expected Persistence Primary Degradation Pathway
Air Low Oxidation by atmospheric radicals (e.g., OH)
Water Low to Moderate Microbial biodegradation
Soil Low to Moderate Microbial biodegradation

Microbial Biotransformation and Metabolism of this compound

The microbial biotransformation of this compound has not been specifically studied. However, research on the microbial metabolism of other terpenoids, such as linalool (B1675412), provides insights into potential metabolic pathways. Microorganisms, including bacteria and fungi, are known to metabolize terpenoids through a variety of enzymatic reactions.

Common initial steps in the microbial degradation of terpenoid alcohols involve the oxidation of the hydroxyl group to form an aldehyde or ketone, followed by further oxidation to a carboxylic acid. The double bonds in the structure of this compound are also susceptible to microbial attack, potentially leading to hydration, epoxidation, or cleavage of the carbon chain.

For example, studies on the bacterial degradation of similar acyclic monoterpene alcohols have shown that the degradation is often initiated by the oxidation of the primary alcohol group. This is then followed by a series of enzymatic steps that break down the molecule into smaller components that can enter central metabolic pathways, such as the citric acid cycle.

Fungi are also known to be effective in transforming terpenoids. They can introduce hydroxyl groups at various positions on the molecule, a process known as hydroxylation, which can increase the water solubility of the compound and facilitate further degradation.

Table 2: Potential Microbial Biotransformation Reactions for this compound

Reaction Type Description Potential Products
Oxidation Conversion of the alcohol group to a ketone or aldehyde. 2-Methyl-6-methyleneoctan-2-one
Hydroxylation Addition of hydroxyl (-OH) groups to the carbon skeleton. Dihydroxylated derivatives
Epoxidation Formation of an epoxide ring at the double bond. This compound epoxide
Hydration Addition of water across a double bond. Diol derivatives

Metabolic Fate in Biological Systems (excluding mammalian toxicity/clinical data)

The metabolic fate of this compound in non-mammalian biological systems like plants and invertebrates has not been specifically investigated. However, general metabolic pathways for terpenoids in these organisms can be considered.

In Plants: Plants themselves are the primary producers of a vast array of terpenoids. They possess complex enzymatic machinery to synthesize and modify these compounds. If this compound were to be taken up by a plant, it could potentially be metabolized through pathways similar to those for endogenous terpenoids. These pathways can include glycosylation, where a sugar molecule is attached to the hydroxyl group, forming a more water-soluble and less volatile glycoside. This is a common detoxification and storage mechanism in plants. Other potential modifications include hydroxylation, oxidation, and reduction. Some plants might also be capable of incorporating the carbon skeleton of the compound into other secondary metabolites. The potential for phytoremediation, the use of plants to remove pollutants from the environment, could be an area of future research for this and similar compounds.

In Invertebrates: Invertebrates, particularly insects, have well-developed systems for metabolizing terpenoids, which they frequently encounter in their diet from plants. The metabolic fate of this compound in an insect would likely involve detoxification enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and esterases. These enzymes would act to modify the compound to increase its polarity and facilitate its excretion. Common metabolic reactions would include hydroxylation and conjugation with polar molecules like glucose or sulfate. The specific metabolites formed would depend on the insect species and its enzymatic capabilities.

Table 3: Potential Metabolic Fates of this compound in Non-Mammalian Biological Systems

Biological System Potential Metabolic Pathway Potential End Products
Plants Glycosylation, Hydroxylation, Oxidation Glycosides, Hydroxylated derivatives, Oxidized products

Molecular Mechanisms of 2 Methyl 6 Methyleneoctan 2 Ol Perception and Signal Transduction

Identification and Characterization of Chemoreceptors in Target Organisms (e.g., Odorant Receptors)

The initial step in the perception of 2-Methyl-6-methyleneoctan-2-ol involves its detection by chemoreceptors, which are typically odorant receptors (ORs) located in the dendritic membranes of olfactory receptor neurons (ORNs). core.ac.uk These receptors are part of the large G protein-coupled receptor (GPCR) superfamily. chemcom.be While this compound is a known semiochemical for the California five-spined Ips beetle (Ips paraconfusus), the specific odorant receptor responsible for its detection in this species has not been definitively identified in the available research. core.ac.ukresearchgate.net

However, extensive research on the olfaction of related bark beetle species, such as the European spruce bark beetle (Ips typographus), has led to the characterization of numerous ORN classes that respond to a variety of pheromones, host, and non-host volatiles. core.ac.ukresearchgate.net Studies have identified an Ips-specific OR-lineage, suggesting a specialized evolution of receptors for detecting ecologically relevant compounds. dntb.gov.ua In general, bark beetle ORNs can be narrowly tuned to one or a few compounds or exhibit broader tuning. frontiersin.org

In humans, the perception of fragrances involves a vast repertoire of ORs. Research has shown that the human olfactory receptor OR1D2 is a broadly tuned receptor that can be activated by this compound (dihydromyrcenol). chemcom.be A screening of 1100 molecules revealed that 77, including dihydromyrcenol (B102105), could activate OR1D2, making it one of the ORs with the highest hit rates recorded. chemcom.be This suggests that in humans, the perception of this compound is not mediated by a highly specialized receptor but by one that responds to a wide range of chemical structures. chemcom.be

Table 1: Response of Human Olfactory Receptor OR1D2 to Selected Activating Odorants

Data adapted from a screening performed in HEK293T-hRTP1S/hRTP2 cells using a CRE-luciferase reporter assay system. chemcom.be The potency of the agonists is expressed as -log(EC50).

Compound-log(EC50) ± SEMPerceived Odor
Dihydromyrcenol-4.51 ± 0.26Citrus
Citronellol-4.51 ± 0.29Floral
Methyl-trans-cinnamate-4.49 ± 0.59Balsamic
Hypo-lem-4.49 ± 0.1Citrus
Milk lactone 2067-4.49 ± 0.85Creamy

Ligand-Receptor Binding Interactions and Biophysical Characterization

The interaction between an odorant molecule (ligand) and its receptor is a critical determinant of olfactory specificity and sensitivity. This binding event is thought to occur within a binding pocket formed by the transmembrane domains of the OR protein. The specific physicochemical properties of both the ligand and the receptor's binding site dictate the strength and nature of the interaction.

Detailed biophysical characterization of the binding of this compound to a specific receptor is currently limited in the scientific literature. However, studies on related terpene alcohols provide insights into the potential mechanisms of interaction. For instance, terpene alcohols like linalool (B1675412) and geraniol (B1671447) have been shown to inhibit the responses of pheromone-specific ORNs in moths. frontiersin.orgoup.com One proposed mechanism for this inhibition is that these compounds prevent the primary pheromone from binding to the OR, possibly through competitive antagonism where they occupy the binding site without activating the receptor to the same extent as the cognate ligand. oup.comoup.com

In the case of broadly tuned receptors like the human OR1D2, the binding pocket is likely to be more promiscuous, accommodating a wider variety of chemical structures. chemcom.bejneurosci.org The binding of this compound to such a receptor would involve a combination of non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, dictated by the molecule's structure and the amino acid residues lining the receptor's binding pocket. The lack of a highly specific receptor for this compound in humans suggests that the binding affinity may be moderate compared to more specifically tuned ligand-receptor pairs. sdbonline.org

Downstream Signaling Cascades and Neuronal Responses to this compound

Upon binding of an odorant to an OR, a conformational change in the receptor protein initiates an intracellular signaling cascade. In the canonical olfactory pathway, the activated OR couples to a specific G protein, typically Gαolf. chemcom.be This activation leads to the dissociation of the G protein subunits, and the α-subunit stimulates adenylyl cyclase type III (Adcy3) to produce cyclic adenosine (B11128) monophosphate (cAMP). chemcom.beresearchgate.net The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations, primarily Na+ and Ca2+. chemcom.bebiorxiv.org This influx depolarizes the neuron's membrane. In many vertebrate ORNs, the initial depolarization is amplified by a subsequent efflux of Cl- ions through Ca2+-activated chloride channels. core.ac.uk

While the complete signaling cascade specifically triggered by this compound has not been fully elucidated, some evidence points to its interaction with these core components. A study on olfactory masking demonstrated that dihydromyrcenol can suppress the transduction current in olfactory cilia that is induced by the photolysis of caged cAMP. core.ac.uk This suggests that the compound may directly or allosterically modulate the CNG channels, thereby affecting the neuronal response. core.ac.uk

Neuronal responses to this compound have been measured using techniques like electroantennography (EAG), which records the summed electrical activity of antennal neurons. In the scarab beetle Holotrichia parallela, dihydromyrcenol was among the compounds identified in peanut plant volatiles that elicited a strong antennal response, indicating its detection by ORNs on the beetle's antenna. researchgate.netresearchgate.net

Table 2: Electroantennographic (EAG) Responses of Holotrichia parallela to Selected Peanut Plant Volatiles

Data from a study identifying active compounds from peanut seedlings attractive to H. parallela. researchgate.net

CompoundEAG Response Elicited
(Z)-β-ocimeneYes
HexanalYes
6-methyl-5-hepten-2-oneYes
NonanalYes
DihydromyrcenolYes
LinaloolYes
β-caryophylleneYes
Methyl salicylateYes

Ultimately, if the depolarization of the ORN reaches the threshold, it will fire action potentials. These electrical signals are then transmitted along the neuron's axon to the olfactory bulb (in vertebrates) or antennal lobe (in insects) for further processing, leading to the perception of the odor and potentially triggering a behavioral response. biorxiv.org

Future Research Directions and Applications of 2 Methyl 6 Methyleneoctan 2 Ol Studies

Integration of Multi-Omics Data for Systems-Level Understanding

Future investigations into 2-Methyl-6-methyleneoctan-2-ol will benefit significantly from the integration of multi-omics data, including metabolomics and transcriptomics. This approach allows for a more holistic, systems-level understanding of the compound's role in biological processes.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can provide a snapshot of the biochemical pathways influenced by this compound. For instance, analyzing the metabolic profile of an insect exposed to this compound could reveal alterations in key metabolic pathways related to pheromone biosynthesis, energy metabolism, or detoxification. Techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying and quantifying volatile organic compounds (VOCs), including this compound, and other related metabolites. science.gov

Transcriptomics, which focuses on the complete set of RNA transcripts produced by an organism, can offer insights into the genetic responses triggered by this compound. By examining changes in gene expression, researchers can identify the specific genes and regulatory networks involved in the perception of this semiochemical, the subsequent behavioral responses, and any downstream physiological effects.

The combined power of these "omics" technologies can help to construct comprehensive models of the molecular mechanisms underlying the action of this compound. This integrated approach has been successfully applied to discriminate between different tomato cultivars by identifying discriminant markers among their volatile organic compounds. researchgate.net A similar strategy could be employed to understand the intricate interactions between this compound and its target organisms at a molecular level.

Development of Ecologically Sound Pest Management Strategies Based on Semiochemicals

A primary application of this compound research lies in the development of environmentally friendly pest management strategies. evitachem.com As a known pheromone component, particularly for the California five-spined Ips beetle, this compound can be utilized in several ways to control pest populations without resorting to broad-spectrum pesticides that can harm non-target species and the environment. evitachem.com

Key strategies include:

Population Monitoring: Traps baited with synthetic this compound can be used to monitor the population size and distribution of pest species. evitachem.com This information is crucial for making informed decisions about when and where control measures are necessary.

Mating Disruption: The widespread dispersal of synthetic pheromones, including this compound, can confuse insects and disrupt their mating patterns. evitachem.com This reduces their reproductive success and helps to keep pest populations below economically damaging levels.

The effectiveness of these strategies relies on a deep understanding of the chemical ecology of the target pest, including the specific role of this compound in its communication system.

Elucidation of Complex Pheromone Blends and Synergistic Interactions

Insects rarely rely on a single compound for chemical communication. Instead, they often use complex blends of several semiochemicals, where the specific ratio and combination of components are critical for eliciting a particular behavioral response. Future research will need to focus on elucidating the complete pheromone blends that include this compound and understanding the synergistic or antagonistic interactions between the different components.

Advanced analytical techniques, such as coupled gas chromatography-electroantennographic detection (GC-EAD), are vital for identifying the specific compounds in a pheromone blend that are biologically active. science.gov This technique allows researchers to simultaneously separate the volatile compounds from a sample and measure the electrical response of an insect's antenna to each compound as it elutes from the gas chromatograph.

Once the individual components of a pheromone blend are identified, behavioral assays in controlled environments, such as wind tunnels, are necessary to determine the function of each compound and how they work together to influence insect behavior. science.gov Understanding these complex interactions is essential for developing highly effective and species-specific pest management tools.

Biotechnological Production and Sustainable Sourcing of this compound

The traditional chemical synthesis of insect pheromones can be a complex and expensive process. Biotechnological production offers a promising alternative for the sustainable and cost-effective sourcing of this compound. This approach involves harnessing the metabolic pathways of microorganisms or plants to produce the desired compound.

Potential avenues for biotechnological production include:

Metabolic Engineering of Microorganisms: Genetically modifying bacteria or yeast to express the necessary enzymes for the biosynthesis of this compound from simple sugars.

Plant-based Production: Engineering plants to produce and store the compound in their tissues, from which it can then be extracted.

These biotechnological methods can provide a more sustainable and potentially more economical source of this compound for use in pest management and other applications. Further research into the biosynthetic pathways of this compound in its natural sources will be crucial for advancing these production strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-6-methyleneoctan-2-ol, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves allylic oxidation or hydration of myrcene derivatives. Post-synthesis, purity validation should combine gas chromatography-mass spectrometry (GC-MS) for volatile analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, the NIST Chemistry WebBook provides reference spectra (e.g., IR and NMR) to cross-validate experimental data . Ensure reaction conditions (e.g., temperature, catalysts) are optimized to minimize byproducts, as outlined in standard organic chemistry protocols .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adopt safety protocols aligned with SDS guidelines:

  • Use fume hoods to prevent inhalation exposure (H333 hazard code) .
  • Wear nitrile gloves and safety goggles to avoid skin/eye contact (H313 hazard) .
  • Store in cool, ventilated areas away from oxidizers, and dispose of waste via certified hazardous waste contractors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to identify methylene (δ 4.6–5.1 ppm) and hydroxyl groups (δ 1.2–1.6 ppm) .
  • IR : Confirm the presence of -OH (3200–3600 cm1^{-1}) and conjugated double bonds (1650–1680 cm1^{-1}) .
  • GC-MS : Compare retention indices and fragmentation patterns with NIST reference data to rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in molecular weight and structural data reported for this compound?

  • Methodological Answer : Discrepancies (e.g., C10_{10}H16_{16}O vs. C10_{10}H18_{18}O ) may arise from isomerism or incomplete purification. To resolve:

  • Perform high-resolution mass spectrometry (HRMS) to confirm exact molecular mass.
  • Use X-ray crystallography to unambiguously determine stereochemistry and connectivity .
  • Cross-reference IUPAC Standard InChIKeys (e.g., NOEQSPUVXRMJBW-SOFGYWHQSA-N vs. DUNCVNHORHNONW-UHFFFAOYSA-N ) to identify database entry errors.

Q. What experimental strategies can elucidate the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers.
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and preferred reaction pathways .
  • Kinetic Isotope Effects (KIE) : Study isotopic labeling to track stereochemical changes during catalysis .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) over 48–72 hours. Monitor degradation via HPLC and identify breakdown products using tandem MS .
  • Kinetic Analysis : Plot Arrhenius curves to extrapolate shelf-life under standard conditions .

Q. What methodologies are recommended for analyzing the environmental impact of this compound in ecotoxicological studies?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301 guidelines to measure microbial degradation rates in soil/water matrices.
  • Aquatic Toxicity Testing : Conduct Daphnia magna or Aliivibrio fischeri bioassays to assess acute/chronic toxicity .
  • Fate and Transport Modeling : Apply fugacity models to predict environmental partitioning (air, water, soil) .

Data Contradiction and Reproducibility

Q. Why do phase change data (e.g., boiling points) for structurally related compounds vary across studies, and how can this inform research on this compound?

  • Methodological Answer : Variations in boiling points (e.g., 351–353 K at 0.020 bar for 6-methyl-5-hepten-2-ol ) highlight the need for standardized measurement conditions. For this compound:

  • Use reduced-pressure distillation with calibrated manometers to minimize experimental error.
  • Report data with detailed metadata (e.g., purity, instrumentation) to enhance reproducibility .

Q. How can researchers address inconsistencies in nomenclature (e.g., Myrcenol vs. 2-Methyl-6-methylene-7-octen-2-ol) when cross-referencing literature?

  • Methodological Answer :

  • Use CAS Registry Numbers (e.g., 543-39-5 ) to unambiguously identify the compound.
  • Consult IUPAC Gold Book or authoritative databases (e.g., PubChem) to verify synonyms and structural descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.